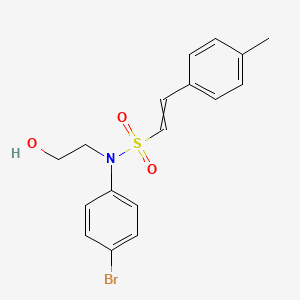

N-(4-bromophenyl)-N-(2-hydroxyethyl)-2-(4-methylphenyl)ethene-1-sulfonamide

Description

N-(4-bromophenyl)-N-(2-hydroxyethyl)-2-(4-methylphenyl)ethene-1-sulfonamide is a sulfonamide derivative characterized by a bromophenyl group, a hydroxyethyl substituent on the nitrogen atom, and a 4-methylphenyl moiety attached to the ethene-sulfonamide backbone.

Properties

IUPAC Name |

N-(4-bromophenyl)-N-(2-hydroxyethyl)-2-(4-methylphenyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO3S/c1-14-2-4-15(5-3-14)10-13-23(21,22)19(11-12-20)17-8-6-16(18)7-9-17/h2-10,13,20H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOFFKQSAXGDPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N(CCO)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-N-(2-hydroxyethyl)-2-(4-methylphenyl)ethene-1-sulfonamide is a sulfonamide compound characterized by a unique structure that includes a sulfonamide group, an ethene moiety, and two aromatic rings. Its molecular formula is C₁₇H₁₈BrNO₃S, and it has garnered attention for its potential biological activities in medicinal chemistry.

Structural Characteristics

The compound features:

- Bromine Substitution : The presence of the bromine atom on the phenyl ring may enhance its lipophilicity and biological interactions.

- Hydroxyethyl Group : This group potentially increases solubility and may play a role in hydrogen bonding with biological targets.

- Aromatic Rings : The two phenyl groups contribute to the compound's stability and interaction with various biomolecules.

- Antimicrobial Activity : Sulfonamides are known for their antimicrobial properties, primarily due to their ability to inhibit bacterial folic acid synthesis. This mechanism could be hypothesized for this compound as well.

- Antioxidant Properties : Compounds similar in structure have shown antioxidant activity, which could be relevant for this sulfonamide.

- Enzyme Inhibition : The presence of the sulfonamide group suggests potential inhibition of enzymes such as carbonic anhydrase or other sulfa-sensitive enzymes.

Case Studies and Research Findings

While specific case studies on this compound are sparse, related literature provides context on its potential applications:

- Antimicrobial Studies : Research has shown that structurally similar sulfonamides exhibit significant antimicrobial activity against various pathogens. For instance, compounds with similar aromatic substitutions have been effective against Gram-positive and Gram-negative bacteria.

- In Vitro Assays : Related compounds have undergone extensive in vitro testing to evaluate their efficacy against cancer cell lines. Sulfonamides have been noted to exhibit cytotoxic effects in certain cancer models, suggesting that this compound may warrant similar investigations .

Comparative Biological Activity Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(4-bromophenyl)-N-(2-hydroxyethyl)-2-(4-methylphenyl)ethene-1-sulfonamide with key analogs reported in the literature. Differences in substituents, molecular properties, and biological activities are highlighted:

Key Observations:

Halogen Effects: Bromine (Br) in 6c and the target compound may enhance metabolic stability compared to chlorine (Cl) analogs . Chlorine-substituted derivatives (e.g., C16H16ClNO2S) are lighter and may exhibit higher reactivity in electrophilic substitutions .

N-Substituent Impact: The 2-hydroxyethyl group in the target compound likely improves aqueous solubility compared to benzyl or thiophene-based substituents (e.g., C14H15NO3S2) .

Biological Activity: Compound 6c (Br/F-substituted) demonstrated potency in enzyme inhibition studies, suggesting bromophenyl groups may optimize target binding . Thiophene-containing analogs (e.g., C14H15NO3S2) may engage in unique intermolecular interactions due to aromatic heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.